molecular formula C21H16N2O4S2 B12181503 2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one

2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one

Cat. No.: B12181503
M. Wt: 424.5 g/mol
InChI Key: XXRMUGBTGFGJSV-UHFFFAOYSA-N
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Description

2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound has shown potential as an antibacterial agent, particularly against Bacillus subtilis and Escherichia coli . It inhibits bacterial biofilm formation, making it a candidate for developing new antibacterial treatments.

Medicine

. Its ability to inhibit cholinesterase and lipoxygenase enzymes indicates potential use in treating neurodegenerative diseases and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin-2-methanol: Similar in structure but lacks the oxadiazole and benzothiophene moieties.

    5-[(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of 2-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-one lies in its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H16N2O4S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methyl-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C21H16N2O4S2/c1-12-13-6-2-5-9-18(13)29-19(12)14(24)11-28-21-23-22-20(27-21)17-10-25-15-7-3-4-8-16(15)26-17/h2-9,17H,10-11H2,1H3

InChI Key

XXRMUGBTGFGJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4

Origin of Product

United States

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